Ethyl 4-(6-chloropyridin-2-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(6-chloropyridin-2-yl)butanoate is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol It is an ester derivative of butanoic acid and features a pyridine ring substituted with a chlorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(6-chloropyridin-2-yl)butanoate typically involves the esterification of 4-(6-chloropyridin-2-yl)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4-(6-chloropyridin-2-yl)butanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(6-chloropyridin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems. The chlorine-substituted pyridine ring can also participate in various biochemical interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Ethyl 4-(4-chloropyridin-2-yl)butanoate: Similar structure but with chlorine at the 4-position.
Ethyl 4-(6-bromopyridin-2-yl)butanoate: Bromine substituted instead of chlorine.
Ethyl 4-(6-fluoropyridin-2-yl)butanoate: Fluorine substituted instead of chlorine.
Uniqueness: Ethyl 4-(6-chloropyridin-2-yl)butanoate is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can lead to distinct properties and applications compared to its analogs .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
ethyl 4-(6-chloropyridin-2-yl)butanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)8-4-6-9-5-3-7-10(12)13-9/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
UBLJBQBMJUXBON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=NC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.